Buciclovir
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Overview
Description
Buciclovir is an acyclic guanosine analog with antiviral properties, particularly effective against herpes simplex virus (HSV). It is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells and acts as a specific inhibitor of the viral DNA polymerase . This compound is primarily used in the treatment of herpesviridae infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buciclovir can be synthesized via Sharpless asymmetric dihydroxylation of N-allylpyrimidines or N-alkenylpurines. This method produces chiral acyclic nucleosides with two adjacent hydroxyl groups on the side chains in good yields (up to 97%) and excellent enantioselectivities (90-99% ee) .
Industrial Production Methods: The industrial production of this compound involves the catalytic asymmetric synthesis of the compound. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Buciclovir undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Buciclovir has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Used in the treatment of herpesviridae infections and studied for its potential in treating other viral infections.
Industry: Employed in the development of antiviral drugs and therapeutic agents .
Mechanism of Action
Buciclovir is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells. The triphosphate form inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other guanosine analogs, making this compound effective against HSV .
Comparison with Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: The L-valine ester of acyclovir, used for similar indications.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Penciclovir: An antiviral cream used to treat herpes labialis
Uniqueness: Buciclovir is unique due to its specific phosphorylation by HSV thymidine kinase and its potent inhibition of viral DNA polymerase. This specificity makes it highly effective against HSV infections, with fewer side effects compared to other antiviral agents .
Biological Activity
Buciclovir (BCV) is an acyclic guanosine analog that serves as an antiviral agent, particularly against herpes simplex virus (HSV) infections. It functions by being activated through phosphorylation by the viral thymidine kinase, which subsequently inhibits viral DNA synthesis in infected cells. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacokinetics, and therapeutic potential.
This compound's mechanism of action is primarily based on its ability to interfere with viral DNA replication. Once activated, it competes with natural nucleotides for incorporation into the viral DNA strand. The presence of BCV leads to chain termination during DNA synthesis due to the lack of a 3'-OH group essential for further elongation of the DNA strand. This mechanism is similar to that of other antiviral agents like acyclovir but exhibits unique properties in terms of efficacy and toxicity across different cell types.
Key Determinants of Efficacy
Research has identified several critical determinants affecting the antiherpes efficacy of this compound:
- Accumulation of Triphosphates : The accumulation levels of guanosine analog-triphosphates in infected cells are cell-type specific and dependent on the analog used.
- Inhibition Potency : The effectiveness of these triphosphates as inhibitors of viral DNA polymerase varies significantly.
- Plasma Kinetics : Differences in plasma kinetics among various analogs impact their therapeutic efficacy.
- Tissue Penetration : The ability of this compound to penetrate nervous tissue is crucial given the neurotropic nature of HSV.
- Thymidine Concentration : The concentration of thymidine in tissues can influence the effectiveness of this compound treatment .
In Vitro Studies
This compound has demonstrated significant antiviral activity against various strains of HSV in vitro. In cell culture assays, it effectively inhibited plaque formation at non-toxic concentrations, with varying degrees of efficacy depending on the specific strain and cell type used for testing:
Compound | EC50 against HSV-1 | EC50 against HSV-2 |
---|---|---|
This compound | Varies by strain | Varies by strain |
Acyclovir | Lower than BCV | Lower than BCV |
The cytotoxicity of this compound was also assessed, revealing that its cytotoxic concentration (CC50) was higher than that of some newer guanosine analogs, indicating a favorable therapeutic index .
In Vivo Studies
In animal models, particularly mice infected with HSV-1 and HSV-2, this compound exhibited potent antiviral effects. The order of efficacy in systemic infections was determined as follows:
- HSV-1 : this compound = 3HM-HBG > (+/-)2HM-HBG > 2EN-HBG
- HSV-2 : this compound and 3HM-HBG were effective, while others showed no significant activity.
These findings suggest that while this compound is effective in vitro, its pharmacokinetic properties play a crucial role in determining its efficacy in vivo .
Case Studies
A notable case study involved topical application of this compound for treating cutaneous HSV infections in guinea pigs. Results indicated that topical administration was comparable in effectiveness to systemic treatments, reinforcing its potential for localized therapy without systemic side effects .
Toxicity and Side Effects
Research indicates that while this compound is effective against HSV, it also exhibits cytotoxic effects that are dependent on cell type. The clastogenic effects observed in human lymphocytes suggest potential risks associated with its use at therapeutic doses. Monitoring for adverse effects remains critical during clinical applications .
Properties
CAS No. |
86304-28-1 |
---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1 |
InChI Key |
QOVUZUCXPAZXDZ-RXMQYKEDSA-N |
SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1CC[C@H](CO)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Related CAS |
83470-64-8 (no stereo) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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